BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

anti-tubercular InhA inhibitor imidazopyridine

N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (MF: C₁₄H₁₃N₃O₂, MW: 255.27) belongs to the imidazo[1,2-a]pyridine-2-carboxamide class, a privileged heterocyclic scaffold in medicinal chemistry. The molecule contains a 7-methyl substituted imidazopyridine core linked via a 2-carboxamide bridge to a furan-2-ylmethyl moiety.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B3470719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3
InChIInChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18)
InChIKeyUJPHTQIHHVNPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide: Core Scaffold and Key Structural Features


N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (MF: C₁₄H₁₃N₃O₂, MW: 255.27) belongs to the imidazo[1,2-a]pyridine-2-carboxamide class, a privileged heterocyclic scaffold in medicinal chemistry [1]. The molecule contains a 7-methyl substituted imidazopyridine core linked via a 2-carboxamide bridge to a furan-2-ylmethyl moiety. This specific substitution pattern distinguishes it from other imidazopyridine carboxamides but has not yet been characterized in peer-reviewed biological studies.

Critical Caveat: Why N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide Cannot Yet Be Differentiated from Analogs


High-strength differential evidence is currently unavailable for this specific compound. No primary research paper, patent, or authoritative database reports quantitative biological, pharmacokinetic, or physicochemical data for N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide [1]. The imidazo[1,2-a]pyridine-2-carboxamide class is known for potent anti-mycobacterial [2], kinase-inhibitory [3], and anticancer [4] activities, but these properties are exquisitely sensitive to the nature of the amide substituent and the position of the methyl group. Class-level SAR data cannot predict activity for a novel substitution pattern. Therefore, no scientific or industrial user should prioritize this compound over any other uncharacterized analog without obtaining compound-specific experimental data. The evidence items below represent class-level inference only and should be treated as hypotheses requiring experimental validation.

Evidence Table for N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide: Class-Level SAR and Competitive Landscape


Anti-Tubercular Potential of the Imidazo[1,2-a]pyridine-2-carboxamide Pharmacophore

A series of imidazo[1,2-a]pyridine-2-carboxamides (compounds 5a–5q) were evaluated against M. tuberculosis H37Rv. Analogs 5j, 5l, and 5q showed the highest anti-mycobacterial activity with low HEK-293T cytotoxicity at 50 µg/mL. However, none of these active analogs carry a furan-2-ylmethyl substituent, and the 7-methyl position of the target compound differs from the substitution pattern of the active anti-TB analogs in this study. Class-level inference cannot predict activity for the furan-2-ylmethyl substitution. [1]

anti-tubercular InhA inhibitor imidazopyridine

Kinase Inhibitory Activity of the Imidazo[1,2-a]pyridine Core vs. Amide-Substituted Analogs

Imidazo[1,2-a]pyridine derivatives lacking a 2-carboxamide group (e.g., compound 4c) inhibit CLK1 (IC₅₀ = 0.7 µM) and DYRK1A (IC₅₀ = 2.6 µM) [1]. The target compound contains a 2-carboxamide group, which is absent in 4c and has been shown in other imidazo[1,2-a]pyridine carboxamide series to significantly alter kinase selectivity profiles. The furan-2-ylmethyl amide substituent on the target compound has no known kinase inhibition data; direct extrapolation from 4c is not possible. [2]

kinase inhibitor DYRK1A CLK1 SAR

Furan-2-ylmethyl Substitution as a Pharmacophoric Element in CNS vs. Oncology Targets

The N-(furan-2-ylmethyl) amide motif appears in compounds with CNS activity. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) inhibits MAO-B with IC₅₀ = 5.16 µM [1]. However, the target compound differs fundamentally: the furan-2-ylmethyl group is attached to an imidazopyridine carboxamide rather than a propargylamine. The impact of conjugating the furfuryl moiety to an aromatic carboxamide on CNS penetration, metabolic stability, and target engagement is unknown. The Nurr-1 receptor (NR4A2), a CNS-relevant target, is a claimed indication for imidazo[1,2-a]pyridine-2-carboxamide derivatives in Sanofi patents [2], but no specific data exist for the furan-2-ylmethyl analog.

furan-2-ylmethyl CNS MAO pharmacophore

7-Methyl Substitution on Imidazo[1,2-a]pyridine Modulates Physicochemical and ADME Properties

The 7-methyl group on the imidazo[1,2-a]pyridine core increases lipophilicity (calculated logP) relative to the unsubstituted core. The 7-methylimidazo[1,2-a]pyridine core (CAS 874-39-5) has a calculated logP of approximately 1.85, higher than the parent imidazo[1,2-a]pyridine (logP ≈ 1.0). This may improve membrane permeability but could also increase metabolic liability via CYP-mediated oxidation of the methyl group. For the target compound, the combined effect of the 7-methyl and the furan-2-ylmethyl carboxamide on solubility, permeability, and metabolic stability has not been experimentally determined. No head-to-head ADME comparison between the target compound and a 7-H or 6-methyl analog exists.

7-methyl ADME lipophilicity metabolic stability

Targeted Application Scenarios for N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide in Drug Discovery and Chemical Biology


Fragment-Based or Structure-Based Hit Expansion for Novel Kinase or Anti-TB Targets

The imidazo[1,2-a]pyridine-2-carboxamide scaffold is a privileged starting point for kinase inhibitor design and anti-mycobacterial drug discovery [1][2]. The target compound, with its unexplored furan-2-ylmethyl amide substituent, could serve as a novel fragment for structure-activity relationship (SAR) expansion campaigns targeting CLK1, DYRK1A, HPK1, or InhA, assuming initial biochemical screening confirms target engagement. Its structural novelty may offer intellectual property advantages over known scaffolds.

Chemical Probe Development for Nurr-1 (NR4A2) Nuclear Receptor Biology

Sanofi's patent family claims imidazo[1,2-a]pyridine-2-carboxamides as Nurr-1 modulators for neurodegenerative and psychiatric indications [3]. The target compound falls within the generic scope of these patents, and if Nurr-1 agonism or antagonism is confirmed, it could be developed as a chemical biology probe. The furan-2-ylmethyl substituent may confer unique pharmacokinetic or pharmacodynamic properties relative to the exemplified alkyl or aryl amides in the patents.

Comparative Metabolic and Pharmacokinetic Profiling Against 7-Unsubstituted or 6-Methyl Imidazopyridine Analogs

The 7-methyl group and the furan-2-ylmethyl carboxamide introduce distinct lipophilicity and hydrogen-bonding features. A head-to-head in vitro ADME panel (microsomal stability, CYP inhibition, Caco-2 permeability, plasma protein binding) comparing the target compound with the 7-H and 6-methyl congeners, as well as with N-benzyl or N-phenyl amide analogs, would generate the quantitative differential evidence required for rational procurement and lead optimization decisions [1].

Custom Synthesis and Early-Stage Screening for Unexplored Biological Space

Given the complete absence of public biological data, the most actionable near-term use is custom synthesis (typically 5–50 mg scale) followed by broad-panel biochemical screening (kinase panel, GPCR panel, or antimicrobial panel). Procurement from a vendor that can provide analytical certification (HPLC purity ≥95%, NMR, HRMS) and flexible re-supply is essential. The compound's value at this stage is purely as a screening candidate; any differentiation from analogs must be established de novo.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.